

An In-depth Technical Guide to 2-Bromomesitylene

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Compound of Interest

Compound Name: 2-Bromomesitylene

Cat. No.: B157001

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This technical guide provides a comprehensive overview of **2-Bromomesitylene**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's identification, chemical and physical properties, and established experimental protocols for its use in further chemical synthesis.

Compound Identification and Properties

2-Bromomesitylene, a substituted aromatic halide, is a versatile reagent in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.^[1] Its chemical identifiers and physical properties are summarized below for easy reference.

Table 1: Chemical Identifiers and Synonyms for **2-Bromomesitylene**

Identifier	Value
CAS Number	576-83-0 [1] [2] [3] [4] [5] [6]
Molecular Formula	C ₉ H ₁₁ Br [1] [3] [4] [6] [7]
IUPAC Name	2-bromo-1,3,5-trimethylbenzene [3] [7]
Synonyms	2-Bromo-1,3,5-trimethylbenzene, Mesityl bromide, Bromomesitylene, 2,4,6-Trimethylbromobenzene, 2,4,6-Trimethylphenyl bromide, 1-Bromo-2,4,6-trimethylbenzene [1] [2] [3] [4] [5]

Table 2: Physicochemical Properties of **2-Bromomesitylene**

Property	Value
Molecular Weight	199.09 g/mol [1] [2] [3] [4] [6]
Appearance	Clear colorless to pale yellow liquid [7]
Boiling Point	225 °C (lit.) [8]
Melting Point	2 °C (lit.) [8]
Density	1.301 g/mL at 25 °C (lit.) [8]
Refractive Index	n _{20/D} 1.552 (lit.) [8]
Solubility	Insoluble in water [4]

Experimental Protocols

Detailed methodologies for key reactions involving **2-Bromomesitylene** are provided below. These protocols are derived from established synthetic procedures and offer a basis for laboratory application.

1. Synthesis of Mesitoic Acid via Grignard Reaction

This protocol outlines the preparation of mesitoic acid from **2-bromomesitylene** through the formation of a Grignard reagent, followed by carboxylation.^[9]

- Step 1: Grignard Reagent Formation

- In a dry 2-liter three-necked flask equipped with a sealed stirrer, a condenser with a drying tube, and a dropping funnel, place 85.0 g (3.5 gram atoms) of magnesium turnings and 150 ml of dry ether.
- Prepare a solution of 199 g (1 mole) of fractionated **2-bromomesitylene** and 218 g (2 moles) of ethyl bromide in 1 liter of dry ether and place it in the dropping funnel.
- Initiate the reaction by adding approximately 25 ml of the halide solution to the magnesium. The reaction should start almost immediately.
- Add the remainder of the halide solution over 1.25–1.5 hours to maintain a vigorous reflux. Moderate cooling may be necessary.
- After the addition is complete, continue heating to maintain reflux for an additional 30 minutes.

- Step 2: Carboxylation

- Cool the reaction mixture and decant the Grignard solution from the excess magnesium onto 600 g of crushed Dry Ice (solid CO₂) in a 4-liter beaker, with manual stirring. The addition should be slow to prevent spattering.
- Rinse the reaction flask with two 200-ml portions of dry ether and add the rinsings to the carbonation mixture.
- After most of the Dry Ice has evaporated, add another 200 g portion of Dry Ice and 250 ml of dry ether. Stir the viscous mixture until it becomes granular.

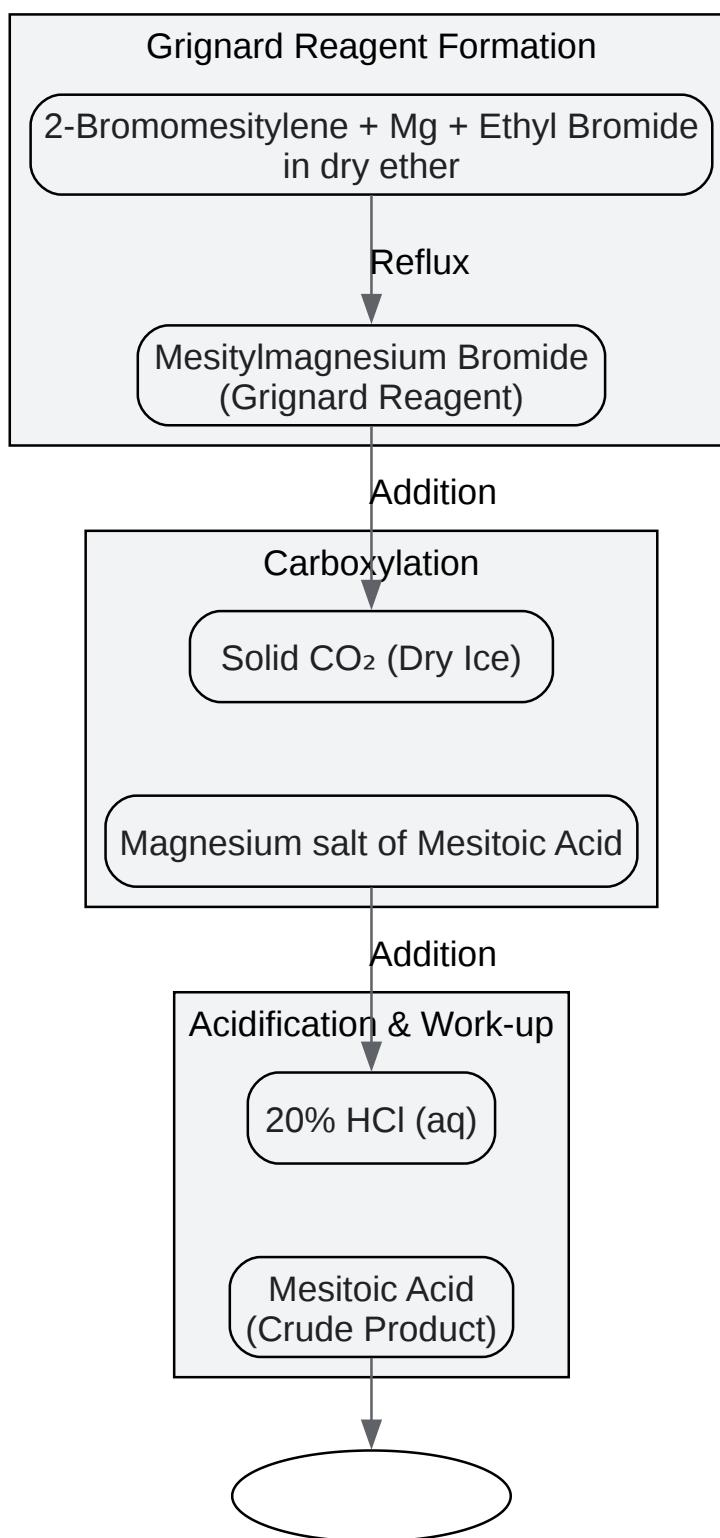
- Step 3: Work-up and Purification

- Once the majority of the Dry Ice has sublimated, add 800 ml of 20% hydrochloric acid and enough ice to keep the mixture cold, while stirring.

- After most of the solid has dissolved, transfer the mixture to a separatory funnel.
- Separate the aqueous layer and wash the ethereal layer with three 1-liter portions of cold water.
- The desired mesitoic acid can then be isolated from the ether layer.

Workflow for the Synthesis of Mesitoic Acid

Synthesis of Mesitoic Acid from 2-Bromomesitylene

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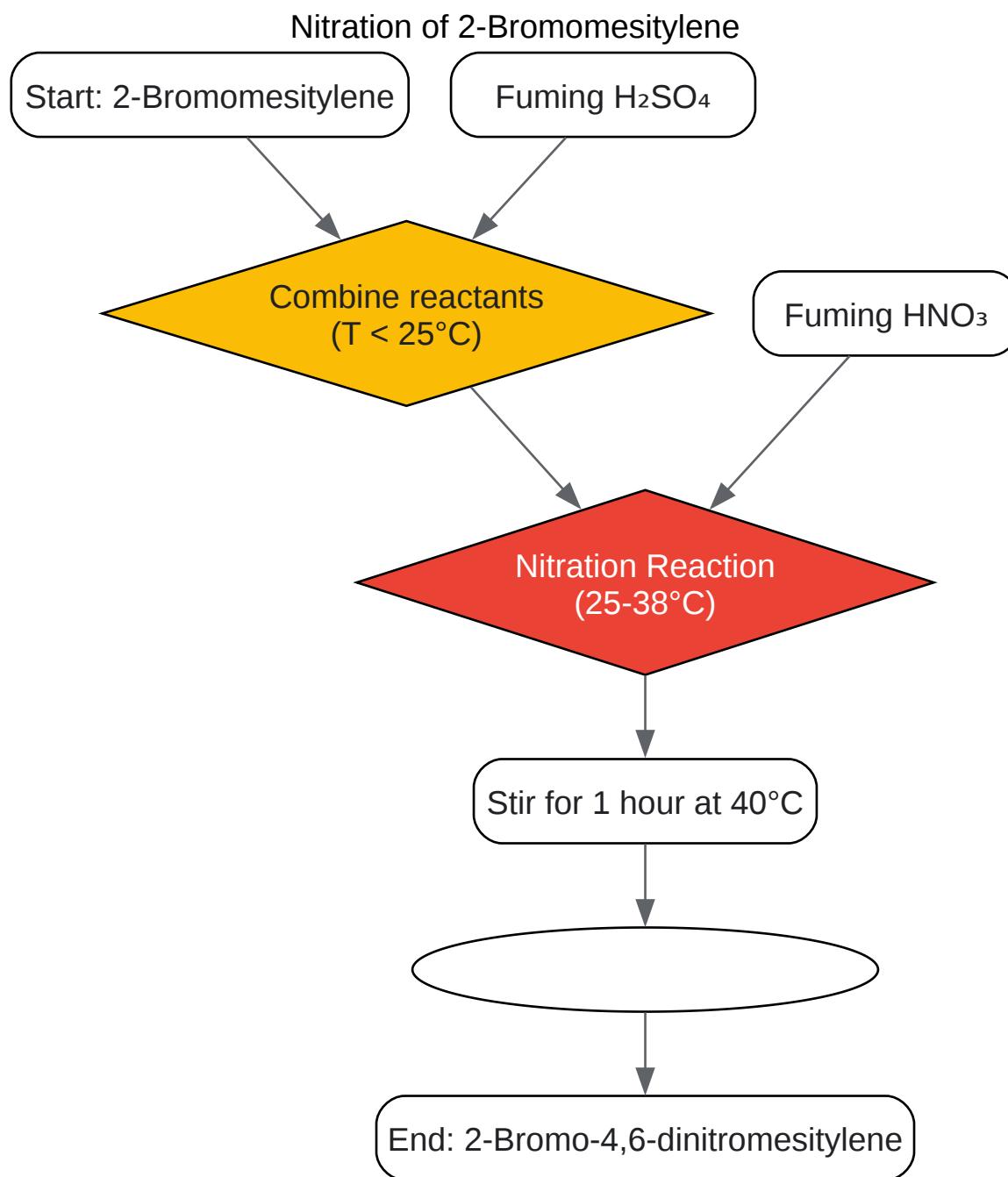
Caption: Workflow for Mesitoic Acid Synthesis.

2. Nitration of **2-Bromomesitylene**

This protocol describes the preparation of 2-bromo-4,6-dinitromesitylene, a valuable intermediate, from **2-bromomesitylene**.[\[10\]](#)

- Step 1: Initial Mixture Preparation
 - In a 250-ml flask equipped with a mechanical stirrer, thermometer, and addition funnel, place 75 ml of fuming sulfuric acid (20% SO₃).
 - Slowly add 15.3 ml (19.9 g, 100 mmol) of **2-bromomesitylene** to the stirred acid, maintaining the temperature below 25°C using an ice bath.
- Step 2: Nitration
 - Add 17.3 ml of fuming 90% nitric acid dropwise to the stirred mixture.
 - Maintain the reaction temperature between 25°C and 38°C with continued cooling.
 - After the addition is complete, stir the mixture for one hour at 40°C.
- Step 3: Isolation
 - The reaction mixture is then processed to isolate the crude 2-bromo-4,6-dinitromesitylene.
 - Recrystallization from acetonitrile can be performed to yield purified needles of the product.

Logical Flow for Nitration of **2-Bromomesitylene**



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Caption: Nitration of **2-Bromomesitylene**.

Role in Drug Design and Development

While specific applications of **2-Bromomesitylene** in marketed drugs are not extensively documented in the public domain, its utility as a building block is significant. The introduction of

a bromine atom into a molecular structure is a known strategy in drug design.^[11] Bromination can enhance therapeutic activity, positively influence a drug's metabolism, and extend its duration of action.^[11] The steric hindrance provided by the flanking methyl groups in **2-bromomesitylene** can also be exploited to control reaction regioselectivity, making it a valuable tool for constructing complex molecular architectures found in pharmacologically active compounds.

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